N-Docosanoyl-glucopsychosine
Description
Contextualizing N-Docosanoyl-glucopsychosine within Sphingolipid Metabolism
The journey of this compound begins with the de novo synthesis of sphingolipids, a fundamental metabolic pathway initiated in the endoplasmic reticulum. nih.govresearchgate.net This process commences with the condensation of the amino acid L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase. nih.gov A series of subsequent enzymatic reactions leads to the formation of the sphingoid base, which is then acylated by a ceramide synthase to form dihydroceramide. A desaturation step then yields ceramide, the central hub of sphingolipid metabolism. researchgate.net
The diversity of ceramides (B1148491) arises from the incorporation of fatty acids of varying chain lengths. For this compound, a very-long-chain fatty acid, docosanoyl-CoA, is utilized by a specific ceramide synthase. The final step in the formation of this compound is the transfer of a glucose molecule from UDP-glucose to the ceramide. This crucial glycosylation step is catalyzed by the enzyme glucosylceramide synthase (GCS), which is located on the cytosolic face of the Golgi apparatus. creative-proteomics.comnih.gov GCS plays a pivotal role in regulating the balance between pro-apoptotic ceramide and anti-apoptotic glucosylceramide. nih.govmdpi.com
Once synthesized, this compound can serve as a precursor for the synthesis of more complex glycosphingolipids, such as lactosylceramides and gangliosides, through the sequential addition of further sugar moieties. glpbio.comlipotype.com
Significance of Long-Chain Glucosylceramides in Biological Systems
Glucosylceramides, particularly those with long and very-long-chain fatty acids like this compound, are integral to the structure and function of cellular membranes. They are significant components of lipid rafts, which are specialized membrane microdomains that serve as platforms for signal transduction. creative-proteomics.com
One of the most well-documented roles of long-chain glucosylceramides is in maintaining the skin's permeability barrier. glpbio.comlipotype.combiomart.cn These lipids are major constituents of the lamellar bodies in the stratum corneum, the outermost layer of the epidermis. lipotype.comwikipedia.org The hydrolysis of glucosylceramides to ceramides is a critical step in the formation of the mature epidermal barrier that prevents excessive water loss. oup.com
Beyond their structural roles, long-chain glucosylceramides are emerging as active participants in cellular signaling and physiology.
Detailed Research Findings:
| Research Area | Organism/Model | Key Findings |
| Neurobiology | Mouse model of neuronopathic Gaucher disease | Accumulation of very-long-chain glucosylceramides, including C22 species, was observed in the brain, correlating with neuroinflammation and neuron loss. nih.gov |
| Neurobiology | Rat brain | Knockdown of phospholipase A2 (PLA2) type XIIA led to an increase in the expression of C22 glucosylceramide. glpbio.comglpbio.com |
| Metabolism | Mice on a methionine-restricted diet | Increased levels of C22 glucosylceramide were found in the brain, but not in the liver or spinal cord. glpbio.comglpbio.com |
| Exercise Physiology | Human athletes | Plasma levels of C22 glucosylceramide were observed to increase during exercise and return to baseline during recovery. glpbio.comglpbio.com |
| Aging | Caenorhabditis elegans | A specific C22 glucosylceramide species was identified as being critical for lifespan extension in a long-lived worm model, acting through the regulation of the TOR signaling pathway. frontiersin.org |
These findings highlight the dynamic nature of this compound and other very-long-chain glucosylceramides, indicating their involvement in diverse physiological and pathophysiological processes, from maintaining skin health to influencing complex neurological functions and even aging. Further research into this specific class of sphingolipids is poised to reveal even more about their contributions to cellular and organismal biology.
Properties
Molecular Formula |
C46H89NO8 |
|---|---|
Molecular Weight |
784 |
Appearance |
Unit:1 mgSolvent:nonePurity:98+%Physical solid |
Synonyms |
N-C22:0-Glucocerebroside; N-Docosanoyl-beta-glucosylsphingosine |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of N Docosanoyl Glucopsychosine
De Novo Synthesis Pathways of N-Docosanoyl-glucopsychosine and Related Glycosphingolipids
The de novo biosynthesis of this compound begins with the formation of its fundamental precursor, ceramide. This process is initiated in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA. A series of enzymatic steps, including reduction and acylation, leads to the formation of dihydroceramide and subsequently ceramide.
The length of the fatty acyl chain attached to the sphingoid base is a critical determinant of the resulting ceramide's properties and is governed by a family of enzymes known as ceramide synthases (CerS). There are six known mammalian CerS, each exhibiting specificity for fatty acyl-CoAs of different chain lengths. Specifically, Ceramide Synthase 2 (CerS2) is responsible for the acylation with very-long-chain fatty acyl-CoAs, including C22:0 (docosanoyl-CoA) and C24:0 (lignoceroyl-CoA) nih.govexlibrisgroup.comelsevierpure.com. Therefore, the synthesis of the docosanoyl-containing ceramide precursor of this compound is directly mediated by CerS2.
Once synthesized, the ceramide backbone is then glycosylated. The enzyme glucosylceramide synthase (GCS) catalyzes the transfer of a glucose molecule from UDP-glucose to ceramide, forming glucosylceramide nih.govnih.gov. This step is a crucial control point in the biosynthesis of most glycosphingolipids.
The direct precursor to this compound, glucopsychosine (also known as glucosylsphingosine), can be formed through the deacylation of glucosylceramide. This reaction is catalyzed by the lysosomal enzyme acid ceramidase (ACDase) nih.govnih.gov.
Table 1: Key Enzymes in the De Novo Synthesis of this compound Precursors
| Enzyme | Function | Substrate(s) | Product | Cellular Location |
| Serine Palmitoyltransferase (SPT) | Condensation of serine and palmitoyl-CoA | Serine, Palmitoyl-CoA | 3-Ketodihydrosphingosine | Endoplasmic Reticulum |
| 3-Ketodihydrosphingosine Reductase | Reduction of 3-ketodihydrosphingosine | 3-Ketodihydrosphingosine, NADPH | Dihydrosphingosine (Sphinganine) | Endoplasmic Reticulum |
| Ceramide Synthase 2 (CerS2) | Acylation of sphingoid base with very-long-chain fatty acids | Sphinganine, Docosanoyl-CoA | Dihydroceramide (C22:0) | Endoplasmic Reticulum |
| Dihydroceramide Desaturase | Introduction of a double bond | Dihydroceramide | Ceramide | Endoplasmic Reticulum |
| Glucosylceramide Synthase (GCS) | Glucosylation of ceramide | Ceramide, UDP-Glucose | Glucosylceramide | Golgi Apparatus |
| Acid Ceramidase (ACDase) | Deacylation of glucosylceramide | Glucosylceramide | Glucopsychosine, Fatty Acid | Lysosome |
Enzymatic Acylation and Deacylation Mechanisms Involving this compound Precursors
The formation of this compound itself involves the direct acylation of its precursor, glucopsychosine. This process is part of a "salvage pathway" that recycles sphingoid bases. It is plausible that a ceramide synthase, likely CerS2 due to its specificity for docosanoyl-CoA, catalyzes the attachment of the C22:0 fatty acyl chain to glucopsychosine. This would represent a reversal of the deacylation process, allowing the cell to reutilize glucopsychosine.
Conversely, the deacylation of this compound back to glucopsychosine and docosanoic acid is likely carried out by acid ceramidase (ACDase). ACDase is known to act on a variety of N-acylated sphingolipids, and its activity is crucial for the catabolism of these molecules within the lysosome nih.govnih.gov. This enzymatic activity represents a key control point in regulating the levels of N-acylated glucopsychosine derivatives.
Table 2: Acylation and Deacylation of Glucopsychosine
| Process | Enzyme | Substrate(s) | Product(s) | Significance |
| Acylation | Ceramide Synthase 2 (CerS2) (putative) | Glucopsychosine, Docosanoyl-CoA | This compound | Formation of the specific N-acyl derivative |
| Deacylation | Acid Ceramidase (ACDase) | This compound | Glucopsychosine, Docosanoic Acid | Catabolism and recycling of components |
Interconversion and Catabolic Pathways of this compound
The metabolic fate of this compound is primarily directed towards catabolism within the lysosome. The breakdown process involves the sequential removal of the sugar and fatty acid moieties.
The first step in the catabolism of this compound would be the hydrolysis of the glucose residue by the enzyme glucocerebrosidase (also known as acid β-glucosidase). A deficiency in this enzyme leads to the lysosomal storage disorder Gaucher disease, characterized by the accumulation of glucosylceramide and its deacylated form, glucopsychosine mayocliniclabs.com.
Following the removal of the glucose, the resulting N-docosanoyl-sphingosine (C22:0-ceramide) would be further degraded by acid ceramidase, releasing sphingosine and docosanoic acid. These breakdown products can then be either salvaged for the synthesis of new sphingolipids or further catabolized.
Interconversion between this compound and glucopsychosine is a dynamic process regulated by the activities of ceramide synthases and acid ceramidase. An increase in the activity of CerS2 would favor the formation of this compound, while higher acid ceramidase activity would lead to its deacylation to glucopsychosine. This balance is crucial, as an accumulation of glucopsychosine has been shown to be cytotoxic nih.gov.
Table 3: Catabolic Pathway of this compound
| Step | Enzyme | Substrate | Product(s) |
| 1. Deglycosylation | Glucocerebrosidase (Acid β-glucosidase) | This compound | N-Docosanoyl-sphingosine (C22:0-Ceramide), Glucose |
| 2. Deacylation | Acid Ceramidase (ACDase) | N-Docosanoyl-sphingosine | Sphingosine, Docosanoic Acid |
Cellular and Subcellular Localization of N Docosanoyl Glucopsychosine
Distribution of N-Docosanoyl-glucopsychosine within Cellular Compartments
The synthesis of glucosylceramide, a precursor to molecules like this compound, primarily occurs on the cytosolic face of the Golgi apparatus. nih.govresearchgate.net From this site of synthesis, it is distributed to various cellular membranes. A significant portion of newly synthesized glucosylceramide is found in the plasma membrane. creative-proteomics.compnas.org It is also present in other intracellular membranes, including the endoplasmic reticulum and lysosomes, the latter being the principal site of its degradation. creative-proteomics.comoup.com
Glycosphingolipids are integral components of cellular membranes, where their hydrophobic ceramide portion anchors them into the lipid bilayer, and the hydrophilic sugar portion extends into the extracellular space or the lumen of organelles. mdpi.com They are known to associate with cholesterol and other sphingolipids to form specialized membrane microdomains known as lipid rafts. creative-proteomics.comyoutube.com These domains are important for various cellular processes, including signal transduction and membrane trafficking. creative-proteomics.com
Table 1: Putative Subcellular Localization of Glycosphingolipids
| Cellular Compartment | Primary Association |
|---|---|
| Golgi Apparatus | Site of synthesis (cytosolic face) nih.govresearchgate.net |
| Plasma Membrane | Major destination; component of lipid rafts creative-proteomics.compnas.orgyoutube.com |
| Endoplasmic Reticulum | Involved in transport and synthesis pathways nih.govoup.com |
| Lysosomes | Site of degradation creative-proteomics.comoup.com |
Mechanisms of Intracellular Trafficking and Translocation of this compound
The intracellular movement of glucosylceramide and other glycosphingolipids is a complex process involving both vesicular and non-vesicular transport mechanisms.
Vesicular Trafficking: A primary route for the transport of lipids and proteins from their site of synthesis in the endoplasmic reticulum and Golgi apparatus to other organelles like the plasma membrane and lysosomes is through vesicular transport. creative-proteomics.comnih.gov Membrane-bound vesicles bud off from a donor compartment and fuse with an acceptor compartment, delivering their cargo. This pathway is responsible for the transport of many glycosphingolipids to the cell surface. nih.gov
Non-Vesicular Trafficking: Interestingly, a significant portion of newly synthesized glucosylceramide is transported to the plasma membrane via a rapid, non-vesicular pathway that is independent of the Golgi apparatus. pnas.org This transport is not inhibited by brefeldin A, a substance that disrupts the Golgi complex and vesicular trafficking. researchgate.netpnas.org This suggests the involvement of lipid transfer proteins that can move individual lipid molecules between membranes. One such protein implicated in the transport of glucosylceramide is the 4-phosphate adaptor protein-2 (FAPP2), which can transport glucosylceramide from the Golgi to the plasma membrane and also back to the endoplasmic reticulum. researchgate.netoup.com
Translocation: Glucosylceramide is synthesized on the cytosolic side of the Golgi, but for the synthesis of more complex glycosphingolipids, it must be moved into the lumen of the Golgi. nih.govresearchgate.net This process, known as translocation or flip-flop, involves the movement of the lipid from one leaflet of the membrane bilayer to the other. While the exact mechanism for natural long-chain glucosylceramides is not fully understood, it is a critical step in their metabolism. nih.gov Following synthesis in the Golgi lumen, these complex glycosphingolipids are then transported to the plasma membrane via the secretory pathway. nih.gov
Table 2: Key Mechanisms in Glycosphingolipid Trafficking
| Transport Mechanism | Description | Key Molecules/Features |
|---|---|---|
| Vesicular Transport | Movement of lipids within membrane-bound vesicles. | Endoplasmic Reticulum, Golgi Apparatus, Endosomes, Lysosomes. creative-proteomics.comnih.gov |
| Non-Vesicular Transport | Transfer of individual lipid molecules between membranes. | Independent of the Golgi; rapid. pnas.org Involves lipid transfer proteins like FAPP2. researchgate.netoup.com |
Physiological and Mechanistic Functions of N Docosanoyl Glucopsychosine
Role of N-Docosanoyl-glucopsychosine in Cell Membrane Structural Integrity and Barrier Functions
This compound, a specific form of glucosylsphingosine (B128621) (lyso-GL1), plays a critical role in the structural integrity of cellular membranes, most notably the lysosomal membrane. The accumulation of glucosylsphingosine and its precursor, glucosylceramide, can alter the biophysical properties of these membranes. nih.gov This alteration can compromise membrane integrity, leading to increased susceptibility to damage. nih.gov
Research has demonstrated that elevated levels of glucosylsphingosine can induce lysosomal membrane permeabilization, a critical event that can trigger lysosome-dependent cell death. nih.govplos.org This cytotoxic effect underscores the importance of maintaining low physiological concentrations of this lipid. Studies on fibroblasts from patients with Gaucher disease, a condition characterized by the accumulation of glucosylceramide and glucosylsphingosine, show that their lysosomal membranes are significantly more vulnerable to damage when exposed to lysosomotropic agents. nih.govsemanticscholar.org Interestingly, the detrimental effects of glucosylsphingosine on lysosomal membranes can be countered by lysosome-stabilizing agents like cholesterol, which has been shown to almost completely prevent the induced cell death in experimental models. nih.govplos.org
The precursor to this compound, glucosylceramide, is also fundamental to the formation and function of the epidermal permeability barrier. The conversion of glucosylceramides to ceramides (B1148491) within the stratum corneum is a vital step in creating the skin's protective lipid layers. nih.gov Inhibition of this hydrolysis process leads to an accumulation of glucosylceramides, which disrupts the formation of mature membrane structures in the intercellular spaces of the stratum corneum, resulting in impaired barrier function. nih.gov
Contribution of this compound to Cellular Signaling and Regulatory Networks
This compound is an active signaling molecule that influences several key regulatory networks within the cell. One of its most significant roles is the activation of the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1). nih.gov This activation by glucosylsphingosine disrupts the normal processes of lysosomal biogenesis and autophagy, cellular "housekeeping" pathways essential for clearing damaged components and maintaining cellular health. nih.gov
The compound also participates in calcium signaling. Studies have shown that glucosylsphingosine can stimulate the release of calcium from intracellular stores, such as brain microsomes, although through different mechanisms than its precursor, glucosylceramide. nih.gov Furthermore, glucosylsphingosine and its isomeric counterpart, galactosylsphingosine, have been found to activate the cyclic AMP (cAMP) signaling pathway. nih.govnih.gov
In the context of the immune system, glucosylsphingosine acts as a potent antigen for CD1d-restricted natural killer T (NKT) cells. nih.gov This interaction triggers a cascade of events, including the proliferation of B cells and subsequent metabolic inflammation, which are key pathophysiological features in conditions where this lipid accumulates. nih.gov
Modulation of Specific Enzymatic Activities and Protein Interactions by this compound
This compound exerts its influence by directly interacting with and modulating the activity of various enzymes and proteins. It is a known inhibitor of protein kinase C (PKC), a crucial enzyme in signal transduction pathways that regulate cell growth and differentiation. nih.govdntb.gov.ua The inhibitory mechanism of the related molecule sphingosine involves the neutralization of the charge of acidic phospholipids, which prevents the proper interaction between PKC and its substrates. nih.gov
The metabolism of this compound is itself regulated by enzymatic action. It is formed from its acylated precursor, N-Docosanoyl-glucosylceramide, through the action of the lysosomal enzyme acid ceramidase. nih.govoup.comnih.gov
At a molecular level, glucosylsphingosine has been shown to interact with key cellular machinery. It can bind directly to mitochondrial proteins, including the ADP/ATP translocases SLCA25A5 and SCL25A6, and the stabilizing protein prohibitin. ucl.ac.ukucl.ac.uk These interactions are thought to contribute to a reduction in mitochondrial complex I activity. ucl.ac.ukucl.ac.uk Additionally, glucosylsphingosine specifically binds to α-tubulin, a component of the cellular cytoskeleton, leading to its increased ubiquitination. ucl.ac.ukucl.ac.uk This modification suggests an alteration of microtubule dynamics, which could disrupt essential cellular processes like intracellular trafficking. ucl.ac.ukucl.ac.uk
Developmental and Tissue-Specific Functional Roles of this compound
The physiological impact of this compound is highly dependent on the tissue context, with particularly profound effects observed in the nervous system, skin, and on systemic metabolism.
Neural System Development and Function
Glucosylsphingosine is recognized as a potent neurotoxin, and its accumulation is a key contributor to the neuronal damage seen in the neuronopathic forms of Gaucher disease. nih.govresearchgate.net In the brains of patients with these conditions, levels of glucosylsphingosine can be elevated by as much as 1000-fold. nih.govresearchgate.net
Experimental studies using cultured neuronal cells have illustrated the direct toxic effects of glucosylsphingosine. Exposure to this lipid causes cells to shrivel, suppresses the growth of neurites, and diminishes the activity of essential lysosomal enzymes. researchgate.net Furthermore, it can induce a blockage in the autophagy pathway within neurons. nih.gov This disruption of cellular cleaning processes, combined with direct toxicity and impairment of mitochondrial function, likely contributes significantly to the neuronal dysfunction and destruction observed in related pathologies. nih.govresearchgate.net
Table 1: Effect of Glucosylsphingosine on Cultured Neuronal Cells
| Concentration (µM) | Observation after 18 hours |
| 1, 5, 10 | Cells became shriveled. |
| 1, 5, 10 | Neurite outgrowth was suppressed. |
| 1, 5, 10 | Dose-dependent reduction in lysosomal enzyme activities. |
| 1, 5, 10 | Decline in cellular acetylcholine levels. |
Data sourced from studies on cholinergic neuron-like LA-N-2 cells. researchgate.net
Skin Lipid Barrier Homeostasis
The integrity of the skin's lipid barrier is paramount for preventing water loss and protecting against environmental insults. This barrier is primarily composed of ceramides, cholesterol, and free fatty acids arranged in highly organized lamellar sheets. scispace.comnih.gov Glucosylceramides, the precursors to glucopsychosines, are essential intermediates in the synthesis of the specific ceramides required for this barrier. nih.govuni-heidelberg.de
The proper processing of glucosylceramides into ceramides is critical for barrier function. nih.gov When the enzyme responsible for this conversion, β-glucocerebrosidase, is inhibited, glucosylceramides accumulate in the stratum corneum. nih.gov This accumulation disrupts the formation of mature, functional lipid bilayers, leading to a compromised skin barrier. nih.gov Similarly, genetic deletion of the enzyme that synthesizes glucosylceramides in keratinocytes also leads to a severe disruption of the skin barrier and an ichthyosis-like skin condition, highlighting the essential role of this lipid class in epidermal differentiation and homeostasis. uni-heidelberg.deresearchgate.net Therefore, maintaining the correct balance in the metabolic flux from glucosylceramides to ceramides is crucial, and elevated levels of downstream metabolites like this compound are indicative of a dysregulated pathway that compromises skin health.
Systemic Metabolic Responses to Altered this compound Levels
Altered levels of this compound have far-reaching systemic consequences. Elevated concentrations of this lipid are strongly associated with the skeletal and hematological abnormalities seen in Gaucher disease. nih.govnih.govmdpi.com
In bone metabolism, glucosylsphingosine is known to mediate osteoblastic dysfunction, interfering with the function of bone-building cells and contributing to the osteopenia (low bone mineral density) observed in patients. nih.govnih.gov It directly reduces the viability of osteoblasts. daneshyari.com
Systemic administration of glucosylsphingosine to mice has been shown to induce hallmark features of Gaucher disease, including an increase in spleen weight (splenomegaly) due to macrophage infiltration and the development of hematological abnormalities. nih.govmdpi.com These findings confirm that glucosylsphingosine is not merely a biomarker but an active pathogenic molecule that drives widespread systemic effects. nih.gov
Table 2: Systemic Concentrations of Glucosylsphingosine
| Condition | Analyte | Median Concentration (nM) | Range (nM) |
| Healthy Controls | Plasma Glucosylsphingosine | 1.3 | 0.8-2.7 |
| Type 1 Gaucher Patients | Plasma Glucosylsphingosine | 230.7 | 15.6-1035.2 |
Data reflects the significant elevation of glucosylsphingosine in the plasma of untreated Type 1 Gaucher disease patients compared to healthy individuals. nih.gov
Pathophysiological Implications of N Docosanoyl Glucopsychosine Dysregulation
Accumulation Mechanisms of N-Docosanoyl-glucopsychosine in Lysosomal Storage Disorders
The accumulation of this compound is a downstream consequence of enzymatic deficiencies that disrupt the normal catabolism of glycosphingolipids. This accumulation is a key pathological event in Gaucher disease, a genetic disorder resulting from mutations in the GBA1 gene.
Gaucher disease is characterized by a deficiency of the lysosomal enzyme acid β-glucosidase (also known as glucocerebrosidase) mayocliniclabs.com. This enzyme is responsible for the hydrolysis of glucosylceramide into glucose and ceramide. When acid β-glucosidase activity is impaired, its primary substrate, glucosylceramide, accumulates within the lysosomes of various cells, particularly macrophages.
Glucopsychosine, the deacylated form of glucosylceramide, also accumulates. It is believed that a minor pathway for glucosylceramide degradation involves its deacylation to glucopsychosine, which is then hydrolyzed by acid β-glucosidase. However, the primary source of glucopsychosine in Gaucher disease is thought to be the deacylation of the accumulating glucosylceramide by other enzymes, such as acid ceramidase. The presence of an N-docosanoyl acyl chain on glucopsychosine suggests that very-long-chain glucosylceramides are among the accumulating substrates. While the direct impact of the N-acyl chain length on the interaction with acid β-glucosidase is complex, studies on the substrate glucosylceramide have shown that increasing the fatty acid acyl chain length from 1 to 24 carbons has minor effects on the enzyme's binding affinity but can increase the maximal rate of hydrolysis nih.gov. Therefore, in a deficient state, this compound would be expected to accumulate alongside other glucopsychosine species.
A study in a mouse model of Gaucher disease where mice were treated with glucopsychosine revealed small but significant elevations in glucosylceramide species with various fatty acid backbones, including the C22:0 form (docosanoic acid) nih.govresearchgate.net. This finding suggests a feedback mechanism or interconnected metabolism where the accumulation of glucopsychosine can influence the levels of its acylated counterparts, including those with very-long-chain fatty acids.
The accumulation of glucopsychosine, including the N-docosanoyl variant, has significant consequences for cellular health. Macrophages are particularly affected, becoming what are known as "Gaucher cells," which are enlarged and dysfunctional due to the massive accumulation of lipids.
The presence of very-long-chain fatty acids, such as the docosanoic acid in this compound, can influence the biophysical properties of cell membranes. Saturated very-long-chain fatty acids are known to prime human macrophage membranes for inflammation and increase the expression of factors involved in chemotaxis and invasion nih.gov. In the context of Gaucher disease, the accumulation of this compound within macrophage lysosomes could contribute to the pro-inflammatory phenotype observed in the disease. This is supported by findings that saturated very-long-chain fatty acids can provoke pro-inflammatory responses in macrophages nih.gov.
The accumulation of glucopsychosine also affects broader cellular processes. In Gaucher disease, elevated levels of glucosylsphingosine (B128621) have been shown to deregulate the lysosomal compartment through the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) johnshopkins.edu. This leads to impaired lysosomal biogenesis and autophagy, further exacerbating the storage phenotype.
Role of this compound and its Metabolites in Neurobiological Dysfunctions
In the neuronopathic forms of Gaucher disease (Types 2 and 3), there is a significant accumulation of glucopsychosine in the brain, which is believed to be a key driver of the neurological damage nih.govnih.govresearchgate.net. Glucopsychosine is a cytotoxic compound, and its accumulation in neuronal cells leads to a cascade of detrimental effects nih.govresearchgate.net.
Studies on cultured neuronal cells have demonstrated that exposure to glucopsychosine causes them to shrivel, suppresses neurite outgrowth, and reduces the activity of other lysosomal enzymes nih.gov. This suggests that the accumulation of glucopsychosine, including the N-docosanoyl form, contributes directly to neuronal dysfunction and destruction nih.gov. The neurotoxicity is thought to be related to its amphipathic nature, which can lead to lysosomal membrane permeabilization researchgate.net.
The length of the N-acyl chain may influence the specific neurotoxic properties of glucopsychosine. Very-long-chain fatty acids are enriched in brain myelin, and their dysregulation is associated with neuroinflammatory and neurodegenerative conditions nih.gov. Therefore, the presence of the docosanoyl chain in this compound may modulate its interaction with neuronal and glial cell membranes, potentially exacerbating its neurotoxic effects.
Influence of this compound on Cellular Proliferation and Apoptotic Pathways
Emerging evidence suggests that glucopsychosine can directly influence pathways related to cell proliferation and apoptosis. While the specific effects of the N-docosanoyl variant have not been individually characterized, studies on the parent molecule provide significant insights.
In the context of cancer biology, glucopsychosine has been shown to be selectively toxic to acute myeloid leukemia (AML) cells, inducing apoptosis without affecting normal hematopoietic cells. This apoptotic effect is mediated by an increase in cytosolic calcium, which in turn activates calpain enzymes.
Conversely, in the context of neurodegeneration seen in Gaucher disease, the accumulation of glucopsychosine is associated with neuronal cell death nih.gov. The cytotoxic effects observed in cultured neuronal cells, such as cell shrinkage and neurite retraction, are hallmarks of apoptotic processes nih.gov. The activation of mTORC1 by elevated glucosylsphingosine in neurons from neuronopathic Gaucher disease patients also points to a dysregulation of pathways that balance cell growth and death johnshopkins.edu.
The N-docosanoyl chain, being a very-long-chain fatty acid, could influence how the molecule partitions into different cellular membranes and lipid rafts, which are critical signaling platforms for both cell survival and apoptosis pathways. The specific contribution of the docosanoyl moiety to these processes remains an area for further investigation.
Table of Research Findings on Glucopsychosine's Pathophysiological Effects
| Cellular/Systemic Effect | Model System | Key Findings | Reference |
|---|---|---|---|
| Neurotoxicity | Cultured cholinergic neuron-like cells | Cell shrinkage, suppressed neurite outgrowth, reduced lysosomal enzyme activity. | nih.gov |
| Macrophage Priming | Human macrophages | Saturated very-long-chain fatty acids prime membranes for inflammation and increase expression of chemotaxis and invasion factors. | nih.gov |
| Lysosomal Dysfunction | Induced pluripotent stem cell-derived neurons from Gaucher patients | Elevated glucosylsphingosine activates mTORC1, impairing lysosomal biogenesis and autophagy. | johnshopkins.edu |
| Apoptosis Induction | Acute myeloid leukemia cells | Induces apoptosis via increased cytosolic calcium and calpain activation. |
| Hematological and Visceral Changes | Mouse model treated with glucopsychosine | Reduced hemoglobin and hematocrit, increased spleen weights, and inflammatory tissue response. Elevation of C22:0 glucosylceramide. | nih.govresearchgate.net |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Glucopsychosine |
| Glucosylsphingosine |
| Lyso-GL1 |
| Glucosylceramide |
| Glucocerebroside |
| Glucose |
| Ceramide |
Advanced Research Methodologies for N Docosanoyl Glucopsychosine Analysis
Chromatographic and Mass Spectrometric Techniques for Quantitative Profiling of N-Docosanoyl-glucopsychosine
Quantitative analysis of this compound relies heavily on the coupling of high-resolution chromatographic separation with sensitive mass spectrometric detection. These methods allow for the precise measurement of this lipid species in complex biological matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantitative profiling of this compound and other glucosylceramides. This technique offers high sensitivity and specificity, enabling the detection of low-abundance lipid species. Ultra-performance liquid chromatography (UPLC) systems, with their ability to handle smaller particle-sized columns, provide enhanced resolution and faster analysis times for separating complex lipid mixtures.
For the analysis of very long-chain glucosylceramides like this compound, reversed-phase chromatography is commonly employed. A typical setup might involve a C18 or a C8 column to separate the lipids based on their hydrophobicity. The mobile phase often consists of a gradient of an aqueous solvent (containing additives like formic acid or ammonium formate to improve ionization) and an organic solvent such as methanol, acetonitrile, or isopropanol.
Electrospray ionization (ESI) is the most common ionization source used for glucosylceramide analysis, typically in the positive ion mode. The mass spectrometer is often operated in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity for quantification. In MRM, a specific precursor ion of the target analyte is selected and fragmented, and a characteristic product ion is then monitored. For this compound, the precursor ion would correspond to its protonated molecule [M+H]+, and a common product ion results from the cleavage of the glycosidic bond, yielding a fragment corresponding to the ceramide backbone.
A summary of typical LC-MS/MS parameters for the analysis of related long-chain ceramides (B1148491) is presented in the table below.
| Parameter | Typical Setting |
| Chromatography | Ultra-Performance Liquid Chromatography (UPLC) |
| Column | Reversed-phase C18 or C8 |
| Mobile Phase A | Water with 0.1% formic acid or 5mM ammonium formate |
| Mobile Phase B | Methanol, acetonitrile, or isopropanol with additives |
| Ionization | Electrospray Ionization (ESI), positive mode |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis
Gas chromatography-mass spectrometry (GC-MS) can also be utilized for the analysis of this compound, although it requires a chemical modification step known as derivatization. This is because glucosylceramides are non-volatile and cannot be directly analyzed by GC. The derivatization process involves converting the polar hydroxyl groups of the glucose and sphingosine moieties into more volatile silyl ethers, most commonly trimethylsilyl (TMS) derivatives.
The derivatization process typically involves reacting the dried lipid extract with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS) and a solvent like pyridine. The resulting TMS-derivatized this compound is then volatile enough to be separated on a GC column, which is typically a fused-silica capillary column with a non-polar stationary phase.
Following separation by GC, the derivatized compound is introduced into the mass spectrometer, where it is ionized, usually by electron ionization (EI). The resulting mass spectrum contains a characteristic fragmentation pattern that can be used for structural confirmation and quantification.
Utilization of Isotope-Labeled this compound Standards for Absolute Quantification
For accurate and precise absolute quantification of this compound in biological samples, the use of stable isotope-labeled internal standards is crucial. These standards are chemically identical to the analyte of interest but have a higher mass due to the incorporation of heavy isotopes, such as deuterium (²H) or carbon-13 (¹³C), into their structure.
During sample preparation, a known amount of the isotope-labeled standard is added to the sample. This standard co-elutes with the endogenous analyte during chromatography and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z). By comparing the peak area of the endogenous analyte to that of the internal standard, any variations in sample extraction, derivatization, and ionization can be corrected for, leading to highly accurate quantification. Commercially available deuterated analogs of similar glucosylceramides serve as effective internal standards for LC-MS/MS-based quantification.
Spectroscopic and Imaging Approaches for Structural and Localization Studies of this compound
Beyond quantification, understanding the precise structure and spatial distribution of this compound within tissues is vital for elucidating its biological functions. Spectroscopic and imaging techniques provide these critical insights.
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry imaging (MSI) has emerged as a powerful tool for visualizing the spatial distribution of lipids, including glucosylceramides, directly in tissue sections. This technique allows for the label-free mapping of this compound and other lipids within their native biological context, providing valuable information about their localization in specific anatomical regions or cell types.
In a typical MALDI-MSI experiment, a thin section of tissue is coated with a chemical matrix that absorbs energy from a laser. The laser is then fired at discrete spots across the tissue surface, causing the desorption and ionization of molecules in that area. The mass spectrometer then analyzes the ions from each spot, generating a mass spectrum. By rastering the laser across the entire tissue section, a comprehensive dataset is created that can be used to generate ion-density maps for specific molecules, revealing their spatial distribution. MALDI-MSI has been successfully used to image various glycosphingolipids in brain tissue, highlighting distinct localization patterns that can be correlated with different neurological functions and pathologies.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of complex biomolecules, including glucosylceramides. While not as sensitive as mass spectrometry, NMR provides unparalleled information about the connectivity and three-dimensional arrangement of atoms within a molecule. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, can provide information about the different chemical environments of the protons and carbons in this compound, helping to confirm the presence of the glucose, sphingosine, and docosanoyl moieties.
Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for piecing together the complete structure. These techniques allow for the determination of the glycosidic linkage between the glucose and ceramide, the stereochemistry of the sugar, and the precise structure of the lipid backbone.
Molecular and Cell Biological Techniques for Functional Elucidation of this compound Pathways
To understand the functional roles of this compound, researchers employ molecular and cell biological techniques to manipulate the enzymes and pathways involved in its metabolism.
Gene Editing and Knockdown Models for Investigating this compound Metabolism
The advent of gene-editing technologies like CRISPR/Cas9 has revolutionized the study of lipid metabolism. Researchers can use CRISPR/Cas9 to create specific genetic modifications in cell lines or animal models, such as knocking out or knocking in genes that encode for enzymes involved in the synthesis or degradation of this compound. For example, by knocking out the gene for glucosylceramide synthase (UGCG), scientists can study the cellular consequences of a complete lack of glucosylceramide synthesis. Conversely, knocking out the gene for glucocerebrosidase (GBA), the enzyme responsible for degrading glucosylceramide, can create models of Gaucher disease, a lysosomal storage disorder characterized by the accumulation of glucosylceramide.
Another powerful technique for studying gene function is RNA interference (RNAi), which involves the use of small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to silence the expression of specific genes. By introducing siRNAs that target the mRNA of enzymes in the glucosylceramide pathway, researchers can achieve a transient knockdown of their expression and observe the resulting effects on this compound levels and cellular function. These knockdown models are instrumental in dissecting the roles of specific enzymes in maintaining cellular homeostasis of this important glycosphingolipid.
In Vitro Enzymatic Assays and Substrate Specificity Studies for this compound Enzymes
The primary enzymes responsible for the metabolism of glucopsychosine are lysosomal glucocerebrosidase (GCase) and the non-lysosomal beta-glucosidase 2 (GBA2). To understand the specific interaction of these enzymes with this compound, researchers employ detailed in vitro enzymatic assays.
Assay Methodologies:
A common approach involves the use of purified or recombinant human GCase. The assay is typically conducted in a detergent-free system where synthetic this compound is inserted into unilamellar liposomes, mimicking its natural placement within a lipid membrane. The enzymatic reaction is initiated by the addition of the water-soluble GCase to the liposomal suspension. The rate of hydrolysis of this compound into glucose and N-docosanoyl-sphingosine is then measured over time.
Detection of Enzymatic Activity:
Quantification of the enzymatic reaction can be achieved through various methods:
Chromatographic Techniques: High-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to separate and quantify the substrate (this compound) and the product (N-docosanoyl-sphingosine).
Fluorescently Labeled Substrates: While not specific to the docosanoyl form, assays often utilize fluorescently labeled short-chain analogs, such as C6-NBD-glucosylceramide, to provide a more convenient and high-throughput method for assessing general glucosylceramidase activity.
Substrate Specificity Studies:
Understanding the substrate specificity of GCase is crucial for determining how efficiently it hydrolyzes different N-acyl chain variants of glucopsychosine. Studies have shown that the structure of the lipophilic aglycon moiety significantly influences the catalytic activity of GCase. The enzyme possesses a hydrophobic binding site that accommodates the fatty acid chain of its substrate.
While direct comparative kinetic data for this compound is not extensively available, the general principle is that the length and composition of the N-acyl chain affect the enzyme's binding affinity (Km) and catalytic rate (Vmax). It is hypothesized that very long-chain variants like this compound may be poorer substrates for GCase compared to shorter-chain analogs, potentially contributing to their accumulation in pathological states. To confirm this, comparative studies measuring the kinetic parameters of GCase with a range of N-acyl glucopsychosines, from short to very long chains, would be necessary.
| Parameter | Description | Relevance to this compound |
| Km (Michaelis constant) | Substrate concentration at which the reaction rate is half of Vmax. Indicates binding affinity. | A higher Km for this compound would suggest lower binding affinity to GCase. |
| Vmax (Maximum reaction rate) | The maximum rate of the enzymatic reaction at saturating substrate concentrations. | A lower Vmax would indicate a slower catalytic turnover of this compound by GCase. |
| kcat (Turnover number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | Provides a direct measure of the catalytic efficiency for this compound. |
| kcat/Km | Catalytic efficiency of the enzyme. | A lower kcat/Km value for this compound compared to other substrates would signify its less efficient hydrolysis. |
Cellular and Animal Models for Investigating Pathological Roles of this compound Accumulation
To investigate the downstream pathological effects of this compound accumulation, researchers rely on various cellular and animal models that replicate the biochemical defects seen in Gaucher disease.
Cellular Models:
Patient-derived Fibroblasts: Skin fibroblasts cultured from Gaucher disease patients with mutations in the GBA gene provide a direct model to study the endogenous accumulation of various glucosylceramides and glucopsychosines, including the N-docosanoyl species.
Chemically-induced Neuronal Models: Human neuroblastoma cell lines, such as SH-SY5Y, can be treated with conduritol B epoxide (CBE), an irreversible inhibitor of GCase. nih.gov This treatment leads to the intracellular accumulation of glucocerebroside and its deacylated form, glucopsychosine, mimicking the biochemical environment of neuronopathic Gaucher disease. nih.gov While these models have been instrumental in demonstrating the neurotoxic effects of general glucopsychosine accumulation, they have not specifically focused on the contribution of the N-docosanoyl form. larodan.com
Exogenous Administration to Cultured Neurons: Cultured neuronal cells, such as the cholinergic neuron-like LA-N-2 cells, can be exposed to externally supplied glucosylsphingosine (B128621) to study its direct toxic effects. larodan.com Studies have shown that this leads to cellular shrinkage, suppression of neurite outgrowth, and a dose-dependent reduction in the activity of several lysosomal enzymes. larodan.com These experiments could be adapted to specifically use this compound to determine if its long acyl chain confers unique or more potent neurotoxic properties.
| Cellular Model | Method of Induction | Key Pathological Features Observed |
| Gaucher Patient Fibroblasts | Endogenous accumulation due to GBA mutations | Lysosomal storage, altered lipid metabolism |
| SH-SY5Y Neuroblastoma + CBE | Chemical inhibition of GCase | Accumulation of glucocerebroside and glucopsychosine |
| LA-N-2 Neuronal Cells + Exogenous Glucopsychosine | Direct exposure to the lipid | Neurite retraction, reduced cell viability, lysosomal dysfunction larodan.com |
Animal Models:
While no animal models have been specifically developed to study the accumulation of this compound, several mouse models of Gaucher disease exist that recapitulate the broader aspects of the disease, including the accumulation of glucopsychosine. These models are created through genetic modification of the Gba1 gene.
Knockout Models (Gba1-/-): Mice completely lacking GCase activity die shortly after birth, limiting their use for studying disease progression.
Knock-in Models (e.g., L444P/L444P): These models carry specific point mutations found in human Gaucher patients, leading to a less severe phenotype and allowing for the study of long-term pathology, including neurological symptoms.
Emerging Concepts and Future Research Trajectories for N Docosanoyl Glucopsychosine
Identification of Novel Binding Partners and Effector Molecules of N-Docosanoyl-glucopsychosine
A crucial avenue of future research lies in the identification of proteins and other molecules that specifically interact with this compound. The length of the docosanoyl chain likely influences its presentation within membrane microdomains, or lipid rafts, which are critical signaling platforms.
Future research should focus on:
Proteomic Approaches: Utilizing affinity chromatography with this compound as bait to isolate and identify interacting proteins from cell lysates. Mass spectrometry-based proteomics can then be employed to characterize these potential binding partners.
Lipid-Overlay Assays: Screening protein microarrays with liposomes containing this compound to identify direct protein-lipid interactions.
Computational Modeling: In silico docking studies can predict interactions between this compound and proteins known to associate with lipid membranes, such as certain kinases, phosphatases, and ion channels.
Table 1: Potential Classes of this compound Interacting Proteins
| Protein Class | Potential Function in Interaction | Rationale for Investigation |
| Src-family kinases | Modulation of signaling cascades | Long-chain glycosphingolipids are known to modulate the activity of kinases like Lyn and Fyn within lipid rafts nih.govresearchgate.net. |
| G-protein coupled receptors (GPCRs) | Allosteric modulation of receptor activity | The lipid environment, including specific acyl chain lengths, can influence GPCR conformation and function. |
| Ion Channels | Regulation of ion flux across membranes | The biophysical properties of the membrane imparted by this compound could alter channel gating. |
| Glycosyltransferases and Hydrolases | Substrate recognition and metabolic regulation | Enzymes involved in glycosphingolipid metabolism may exhibit specificity for different acyl chain variants. |
The identification of effector molecules downstream of these interactions is the logical next step. This will involve functional assays to determine how the binding of this compound to its partners modulates enzymatic activity, signaling pathway activation, or cellular phenotype.
Interdisciplinary Approaches to Unravel Complex Biological Networks Involving this compound
Understanding the functional significance of this compound requires an integrative approach that combines lipidomics, genomics, and systems biology. The biological networks in which this lipid participates are likely to be intricate and context-dependent.
Future research strategies should include:
Integrative Omics: Combining high-resolution lipidomics to quantify this compound levels with transcriptomics and proteomics to identify co-regulated genes and proteins. This can reveal correlations and suggest functional pathways.
Genetic Manipulation and Lipidomic Profiling: Using CRISPR-Cas9 or siRNA to modulate the expression of enzymes involved in the synthesis or degradation of this compound and observing the resultant changes in the cellular lipidome and signaling networks.
Network Modeling: Employing computational tools to construct and analyze the biological networks in which this compound is a node. This can help in predicting the systemic effects of altering its concentration.
Table 2: Key Research Questions for Network Biology of this compound
| Research Question | Proposed Interdisciplinary Approach | Expected Outcome |
| How do cellular levels of this compound change in response to external stimuli? | Stimulate cells (e.g., with growth factors, cytokines) and perform time-course lipidomics. | Identification of signaling pathways that regulate the metabolism of this compound. |
| What is the impact of altered this compound levels on cellular signaling? | Genetically modify key enzymes and perform phosphoproteomics and metabolomics. | Elucidation of the downstream signaling cascades affected by this lipid. |
| Can we model the role of this compound in a specific disease context? | Integrate patient-derived multi-omics data with network algorithms. | Development of predictive models for disease progression and therapeutic intervention. |
Exploration of this compound in Uncharted Biological Systems and Evolutionary Contexts
The study of this compound has largely been confined to mammalian systems. Expanding this research to a wider range of organisms could provide valuable insights into its fundamental biological roles and evolutionary significance. Glycosphingolipids are ubiquitous components of cell membranes from bacteria to humans nih.govmdpi.commdpi.com.
Future research should venture into:
Comparative Lipidomics: Analyzing the lipid profiles of diverse organisms, including invertebrates, plants, fungi, and bacteria, to determine the presence and relative abundance of this compound mdpi.com.
Evolutionary Analysis: Investigating the conservation of enzymes responsible for the synthesis of very-long-chain fatty acids and their incorporation into glycosphingolipids across different species.
Model Organism Studies: Utilizing model organisms such as Drosophila melanogaster (fruit fly) and Caenorhabditis elegans (nematode) to study the function of this compound in development and aging.
The presence or absence of this compound in different evolutionary lineages could shed light on its specialized functions. For instance, its potential role in the intricate membrane structures of the nervous system might be a later evolutionary adaptation.
Development of Advanced Methodological Tools for In Situ Analysis of this compound Dynamics
A significant challenge in studying specific lipid species is the ability to visualize and quantify them within their native cellular environment. The development of novel analytical techniques is paramount for understanding the spatiotemporal dynamics of this compound.
Promising future methodologies include:
Mass Spectrometry Imaging (MSI): Techniques like MALDI-MSI and DESI-MSI can provide spatial maps of this compound distribution in tissue sections, offering insights into its localization in different cell types and subcellular compartments nih.govmdpi.com.
Advanced Chromatography-Mass Spectrometry: Improving liquid chromatography separation to resolve isomers and coupling it with tandem mass spectrometry (MS/MS) will allow for more accurate quantification of this compound in complex biological samples nih.govacs.org.
Metabolic Labeling with Stable Isotopes: Using precursors labeled with stable isotopes (e.g., ¹³C, ¹⁵N) to trace the synthesis, trafficking, and degradation of this compound in living cells.
Development of Specific Probes: The generation of antibodies or fluorescently tagged binding proteins that specifically recognize this compound would enable its visualization using advanced microscopy techniques.
Table 3: Comparison of Advanced Analytical Techniques for this compound Analysis
| Technique | Advantages | Current Limitations for this compound | Future Directions |
| Mass Spectrometry Imaging (MSI) | Label-free, spatial information | Resolution may not be subcellular; distinguishing isomers can be challenging. | Improvement of spatial resolution; coupling with ion mobility. |
| LC-MS/MS | High sensitivity and specificity; quantitative | Sample destruction; no spatial information. | Miniaturization for single-cell analysis; enhanced isomer separation. |
| Stable Isotope Labeling | Dynamic information on metabolic flux | Synthesis of labeled precursors can be complex and expensive. | Development of more efficient labeling strategies. |
| Specific Probes | High-resolution imaging in live cells | Lack of specific probes for this compound. | High-throughput screening for binding molecules; aptamer development. |
The application and refinement of these tools will be instrumental in moving from a static understanding of this compound to a dynamic appreciation of its role in cellular life.
Q & A
What advanced analytical techniques are recommended for structural characterization of N-Docosanoyl-glucopsychosine, and how do their limitations impact data interpretation?
Basic : Use thin-layer chromatography (TLC) for rapid purity assessment (≥98% purity validation) and mass spectrometry (MS) for molecular weight confirmation (e.g., m/z 784 for C₄₆H₈₉NO₈) .
Advanced : For glycoform isomer differentiation, employ LC-MS/MS with collision-induced dissociation (CID) to resolve ambiguities in ceramide chain composition. However, intact-level MS lacks sensitivity for low-abundance isomers, necessitating subunit-level analysis via enzymatic digestion (e.g., gingipain) .
How can researchers optimize sample preparation workflows to minimize degradation of this compound during glycoproteomic studies?
- Methodology : Use chloroform for solubility and avoid desalting/drying steps to prevent lipid aggregation . Enrich glycolipids via solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges. For MS analysis, incorporate deuterated analogs (e.g., C18:1 Glucosyl Ceramide-d5) as internal standards to control for recovery variability .
What strategies address contradictory data in glycoform quantification across laboratories?
- Data Reconciliation : Standardize protocols using reference materials (e.g., dextran ladders) and cross-validate results with orthogonal techniques. For example, combine TLC (for purity) with NMR (for stereochemical confirmation) . Report relative abundances with error margins to account for inter-lab variability in sialylation or fucosylation detection .
How can isomer-specific resolution of this compound derivatives be achieved in complex biological matrices?
Advanced : Implement ion mobility spectrometry (IMS)-MS to separate isomeric glycoforms based on collision cross-section differences. Pair with enzymatic digestion (e.g., endoglycoceramidase) to release glycans for detailed linkage analysis .
What methodological considerations ensure reproducibility in synthesizing semisynthetic this compound?
- Synthesis Protocol : Use plant-derived precursors (e.g., bovine buttermilk) for scalability . Monitor acylation efficiency via MALDI-TOF MS and validate using [¹³C]-labeled glucose to track incorporation yields. Purity should be confirmed by TLC and MS in triplicate .
How should researchers design studies to investigate the metabolic stability of this compound in cellular models?
- Experimental Design : Use radiolabeled ([³H]-ceramide) or stable isotope (¹³C6-glucosylsphingosine) tracers in pulse-chase assays. Quantify degradation products via LC-MS/MS and normalize to protein content to control for cell viability .
What are the best practices for integrating this compound data into multi-omics frameworks?
Advanced : Combine lipidomics data with transcriptomic profiling (e.g., sphingolipid pathway genes) using bioinformatics tools like MetaboAnalyst. Use cluster analysis to correlate glycoform abundance with enzymatic activity (e.g., glucocerebrosidase) .
How can researchers resolve discrepancies between TLC and MS purity assessments?
- Troubleshooting : TLC may overestimate purity due to co-migrating contaminants. Cross-validate with LC-MS/MS using a C18 column and gradient elution (e.g., 50–100% acetonitrile) to resolve lipid species with similar Rf values .
What experimental controls are critical for ensuring robustness in N-glycosylation site analysis of related glycoconjugates?
- Controls : Include deglycosylated controls (via PNGase F treatment) and negative ionization mode MS to distinguish non-glycosylated peptides. Use ¹⁸O-water labeling during enzymatic hydrolysis to confirm glycosylation sites .
How can advanced computational modeling improve structural predictions for this compound?
Advanced : Apply molecular dynamics (MD) simulations to model membrane interactions. Validate predictions using neutron reflectometry or surface plasmon resonance (SPR) to assess lipid bilayer incorporation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
